molecular formula C8H10ClN3O B3095354 (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride CAS No. 1262770-98-8

(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride

Cat. No.: B3095354
CAS No.: 1262770-98-8
M. Wt: 199.64
InChI Key: FTXGSOUKWXDORW-UHFFFAOYSA-N
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Description

(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride is a chemical compound with the empirical formula C8H10ClN3O and a molecular weight of 199.64 g/mol . This compound is known for its unique structure, which includes a benzoxadiazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride typically involves the reaction of benzoxadiazole derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxadiazole derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,1,3-Benzoxadiazol-4-ylmethyl)methylamine hydrochloride
  • (2,1,3-Benzoxadiazol-6-ylmethyl)methylamine hydrochloride

Uniqueness

(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c1-9-5-6-2-3-7-8(4-6)11-12-10-7;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXGSOUKWXDORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=NON=C2C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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